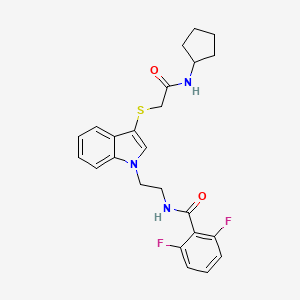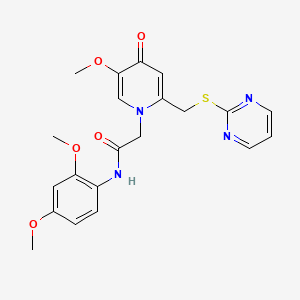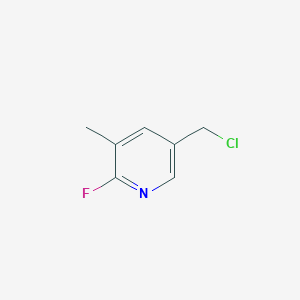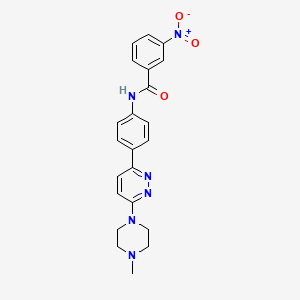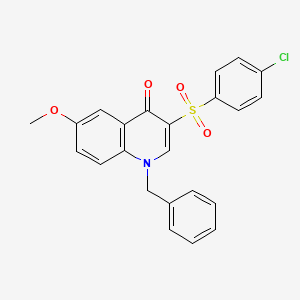
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, including a benzyl group, a chlorophenylsulfonyl group, and a methoxy group, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Benzylation: The final step involves the benzylation of the nitrogen atom on the quinoline ring using benzyl chloride and a base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, allowing for the introduction of different substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified quinoline derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one can be compared with other similar compounds, such as:
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-one: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical reactivity and biological activity.
1-Benzyl-3-(4-chlorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-18-9-12-21-20(13-18)23(26)22(15-25(21)14-16-5-3-2-4-6-16)30(27,28)19-10-7-17(24)8-11-19/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIVQUPNMPCVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2998405.png)
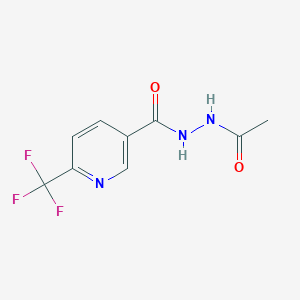
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2998407.png)
![N-cyclopentyl-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2998408.png)

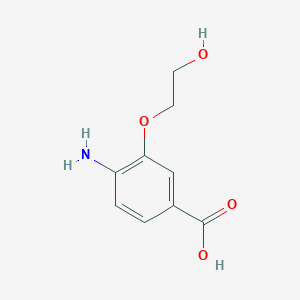
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/new.no-structure.jpg)
![Ethyl 3-chloro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2998414.png)

